4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
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Overview
Description
4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a complex organic compound featuring a benzonitrile group linked to a pyrimidine ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetperoxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
Compounds with similar structures have been reported to act asagonists for PPARδ/β . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound may bind to PPARδ/β, activating these receptors, and leading to changes in gene expression .
Biochemical Pathways
Given its potential role as a pparδ/β agonist , it may influence pathways related to cellular differentiation, development, metabolism, and tumorigenesis .
Result of Action
As a potential pparδ/β agonist , it may influence gene expression related to cellular differentiation, development, metabolism, and tumorigenesis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:
Formation of the 3-Methyl-1,2,4-oxadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and amidoximes under acidic or basic conditions.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring can be synthesized through condensation reactions involving β-diketones and amidines.
Coupling Reactions: The final step involves coupling the 3-methyl-1,2,4-oxadiazole-substituted pyrimidine with benzonitrile derivatives using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes using automated systems .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to amines under hydrogenation conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoic acid
- 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzamide
Uniqueness
Compared to similar compounds, 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is unique due to the presence of the benzonitrile group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific industrial applications.
Properties
IUPAC Name |
4-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c1-9-18-14(21-20-9)12-7-16-8-17-13(12)19-11-4-2-10(6-15)3-5-11/h2-5,7-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYSWLKYKXFVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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